SZV558
Description
Properties
CAS No. |
1648929-13-8 |
|---|---|
Molecular Formula |
C13H16ClN |
Molecular Weight |
221.728 |
IUPAC Name |
Methyl-(2-phenyl-allyl)-prop-2-ynyl-amine hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-4-10-14(3)11-12(2)13-8-6-5-7-9-13;/h1,5-9H,2,10-11H2,3H3;1H |
InChI Key |
XCBZPJYEYUMBFA-UHFFFAOYSA-N |
SMILES |
C#CCN(C)CC(C1=CC=CC=C1)=C.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SZV558; SZV 558; SZV-558. |
Origin of Product |
United States |
Chemical Synthesis and Structural Optimization of Szv558 Analogs
Methodologies for the Synthesis of Propargylamine (B41283) Scaffolds
Propargylamines, characterized by an alkyne moiety and an amine group at the propargylic position, serve as valuable building blocks in organic synthesis. researchgate.netuantwerpen.be Their unique reactivity, stemming from the presence of both nucleophilic and electrophilic centers, makes them versatile precursors for a wide array of organic molecules, including nitrogen-containing heterocycles. researchgate.netresearchgate.net
Various synthetic strategies have been developed for the preparation of propargylamines. Traditional methods often involve the alkynylation of imines or amines, or the amination of propargylic halides, phosphates, or esters. researchgate.netresearchgate.net While effective, some of these approaches may involve the use of toxic solvents, transition metal catalysts, and moisture-sensitive reagents, which can limit their applicability for large-scale synthesis. researchgate.net
Multicomponent reactions (MCRs) have emerged as a highly popular and efficient approach for constructing molecular scaffolds, including propargylamines. researchgate.netresearchgate.net MCRs offer several advantages, such as the formation of products in a single pot and step, reduced reaction time, operational simplicity, and excellent atom economy. researchgate.netresearchgate.net A prominent example of an MCR for propargylamine synthesis is the A³ coupling reaction, which involves the reaction of an aldehyde, an amine, and a terminal alkyne in the presence of a catalyst. researchgate.netuantwerpen.beresearchgate.netrsc.org This reaction has drawn significant attention due to its utility in accessing a diverse range of organic molecules. researchgate.netresearchgate.net Catalytic systems for the A³ coupling include those based on late transition metals like copper, palladium, or gold, as well as more environmentally benign options such as zinc acetate. researchgate.netrsc.orgacs.org The A³ coupling can be particularly useful in diversity-oriented synthesis (DOS) strategies, allowing for the rapid generation of libraries of substituted scaffolds by varying the starting materials. uantwerpen.be
Design Principles for Novel (Hetero)arylalkenyl Propargylamine Compounds
The design of novel (hetero)arylalkenyl propargylamine compounds, such as SZV558, involves incorporating specific structural features to impart desired chemical and biological properties. This compound itself is described as a methyl-(2-phenyl-allyl)-prop-2-ynyl-amine, indicating the presence of a methyl group attached to the amine nitrogen, a propargyl group, and a 2-phenyl-allyl substituent. nih.gov This structure is representative of the broader class of (hetero)arylalkenyl propargylamines.
The design principles for this class of compounds often focus on the strategic placement and variation of (hetero)aryl and alkenyl moieties attached to the propargylamine core. These substituents can influence factors such as lipophilicity, electronic distribution, steric hindrance, and potential interaction points with biological targets. The inclusion of (hetero)aryl groups can introduce aromatic or heteroaromatic rings, which can engage in pi-pi interactions or hydrogen bonding. Alkenyl groups provide rigidity and can also serve as linkers or points for further functionalization.
The synthesis and evaluation of a series of such compounds, as mentioned in the context of this compound, allows for the exploration of structure-activity relationships (SAR). By systematically modifying the (hetero)aryl and alkenyl substituents, researchers can gain insights into how structural changes impact biological activity and physicochemical properties. nih.gov
Strategies for Structural Diversification and Analog Generation
Generating structural diversity is a crucial aspect of chemical synthesis, particularly in the search for new compounds with improved or varied properties. Several strategies are employed for the structural diversification of lead compounds like this compound and the generation of analogs.
One key strategy is diversity-oriented synthesis (DOS), which aims to create collections of compounds with substantial differences in their molecular structures. nih.govcam.ac.uk Unlike target-oriented synthesis, which focuses on a single molecule, DOS is inspired by the structural complexity found in natural products and seeks to explore a wide range of chemical space. cam.ac.ukcureffi.org
Methods for generating structural diversity in the context of propargylamines and their analogs include:
Appendage Decoration: This involves attaching different building blocks to a common molecular framework, often through coupling reactions. cam.ac.ukcureffi.org This is a straightforward approach to introduce variations while maintaining the core scaffold.
Divergent Reaction Pathways: Starting from a common intermediate, different reaction conditions or reagents can be applied to generate structurally distinct products in a single step. cam.ac.ukuibk.ac.at This can lead to variations in molecular frameworks and functional groups.
Multicomponent Reactions: As discussed in Section 2.1, MCRs like the A³ coupling are inherently diversity-generating as variations in any of the three components (aldehyde, amine, alkyne) lead to different propargylamine products. uantwerpen.beresearchgate.net
Skeletal Diversity: This involves using different reactions to transform a common substrate into products with varied molecular skeletons. cam.ac.uk
By employing these strategies, researchers can synthesize libraries of this compound analogs with modifications to the (hetero)arylalkenyl or amine substituents, or even the propargyl group, to explore the impact of these changes on the compounds' properties.
Computational Chemistry Approaches in this compound Derivative Design
Computational chemistry plays an increasingly vital role in modern drug discovery and the design and optimization of chemical compounds like this compound and its derivatives. bioscipublisher.comresearchgate.netlongdom.org These approaches leverage computer simulations and algorithms to predict chemical properties, understand molecular interactions, and guide the synthesis of novel compounds. bioscipublisher.comlongdom.org
In the context of this compound derivative design, computational chemistry can be applied in several ways:
Structure-Based Drug Design (SBDD): If the 3D structure of the biological target (e.g., MAO-B) is known, SBDD techniques like molecular docking can be used to predict how different this compound analogs might bind to the target site. bioscipublisher.comresearchgate.netlongdom.org This helps in understanding binding affinities and identifying promising structures.
Ligand-Based Drug Design: When the target structure is not available, ligand-based approaches utilize the structures and properties of known active compounds (like this compound) to design new analogs with similar or improved characteristics. Techniques such as pharmacophore modeling and quantitative structure-activity relationships (QSAR) fall under this category. bioscipublisher.comlongdom.org Pharmacophore models can identify the essential chemical features required for activity, guiding the design of new molecules that possess these features. longdom.org
Prediction of Physicochemical Properties: Computational methods can predict various physicochemical properties relevant to drug-likeness, such as lipophilicity (e.g., XLogP3), molecular weight, rotatable bond count, and topological polar surface area. nih.govguidechem.com These predictions can help filter potential candidates early in the design process. This compound, for instance, has calculated properties like a molecular weight of 221.73 g/mol and a topological polar surface area of 3.2 Ų. guidechem.com
Quantum Chemical Calculations: These calculations can provide insights into the electronic structure and reactivity of this compound and its analogs, which can be important for understanding their interactions with biological systems or predicting reaction outcomes during synthesis. bioscipublisher.comfrontiersin.org
Molecular Dynamics Simulations: These simulations can explore the dynamic behavior of the compounds and their interactions with targets or membranes over time, providing a more complete picture than static docking studies. bioscipublisher.comresearchgate.net
By integrating computational chemistry approaches with synthetic efforts, researchers can rationally design and prioritize the synthesis of this compound derivatives with a higher probability of possessing desired biological activities and favorable properties.
Mechanistic Elucidation of Szv558 S Biological Actions
Monoamine Oxidase B (MAO-B) Inhibitory Profile of SZV558
Monoamine oxidase B (MAO-B) is a mitochondrial outer-membrane flavoenzyme that plays a key role in the metabolism of monoamine neurotransmitters, including dopamine (B1211576). rcsb.orgnih.gov Inhibition of MAO-B is a therapeutic strategy for neurological disorders such as Parkinson's disease, as it can increase dopamine levels and potentially offer neuroprotection. nih.govresearchgate.netkhanacademy.org this compound has been identified as a potent and selective inhibitor of MAO-B. medchemexpress.com
In Vitro Enzymatic Kinetics and Selectivity
In vitro studies have demonstrated the inhibitory effect of this compound on MAO-B. This compound exhibits IC₅₀ values of 50 nM for rat MAO-B and 60 nM for human MAO-B, indicating potent inhibition of the enzyme in both species. medchemexpress.com Selectivity is a crucial aspect of MAO inhibitors to avoid unwanted side effects related to MAO-A inhibition, which is involved in the metabolism of other neurotransmitters like serotonin (B10506) and norepinephrine. khanacademy.orgmdpi.com While specific selectivity index data for this compound compared to MAO-A were not detailed in the provided snippets, related indole-based MAO-B inhibitors have shown remarkable selectivity indices, exceeding 300-fold for MAO-B over MAO-A. nih.gov Kinetic studies of related compounds, such as indole-based inhibitors and flavonoids like acacetin (B1665396) 7-methyl ether, have revealed competitive and reversible mechanisms of MAO-B inhibition. nih.govmdpi.comnih.gov Acacetin 7-methyl ether, for instance, demonstrated a competitive inhibition mechanism with a Ki value of 45 nM for human MAO-B. mdpi.com
Proposed Mechanisms of MAO-B Active Site Interaction
The active site of MAO-B is characterized by a hydrophobic substrate cavity and an entrance cavity. rcsb.org Key amino acid residues within the active site, such as Tyr 398 and Tyr 435, form an aromatic cage that is involved in substrate binding. rcsb.orgnih.govnih.gov The flavin-adenine dinucleotide (FAD) cofactor is covalently bound to a cysteinyl residue and is essential for the catalytic activity of MAO. khanacademy.orgmdpi.com Irreversible MAO inhibitors, like selegiline (B1681611) and rasagiline (B1678815) (which contain a propargyl group), bind covalently to the N-5 atom of the FAD cofactor. mdpi.com While the specific interaction mechanism of this compound with the MAO-B active site was not explicitly detailed, studies on other MAO-B inhibitors suggest that interactions such as hydrophobic and π-π interactions with residues like Tyr326 are important for high activity. mdpi.com Molecular docking and dynamics studies of other inhibitors have confirmed selective binding to MAO-B over MAO-A, often involving stable complex formation within the MAO-B active site. mdpi.com
Antioxidant and Reactive Oxygen Species Scavenging Properties of this compound
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathogenesis of various diseases, including neurodegenerative disorders. nih.govmdpi.commdpi.com MAO activity itself can contribute to oxidative stress through the production of hydrogen peroxide as a byproduct of amine metabolism. nih.govnih.govresearchgate.net Compounds with antioxidant and ROS scavenging properties can mitigate cellular damage caused by oxidative stress. nih.govmdpi.comnih.gov
Attenuation of Oxidative Stress in Cellular Models
Several studies highlight the ability of various compounds to attenuate oxidative stress in cellular models. For instance, indole-based MAO-B inhibitors have shown protection against oxidative stress induced by neurotoxins like 6-hydroxydopamine and rotenone (B1679576) in PC12 cells. nih.gov Cannabinoids like THC have demonstrated potent activity in combating oxidative stress induced by hydrogen peroxide and amyloid-β in differentiated human neuronal SH-SY5Y cells. scholaris.ca While direct studies on this compound's effects on oxidative stress in specific cellular models were not provided, the neuroprotective effects of MAO-B inhibitors are often linked to their ability to reduce oxidative stress. researchgate.netnih.gov This can involve preventing the formation of hydrogen peroxide and other ROS. nih.gov
Modulation of Endogenous Antioxidant Systems
The body possesses endogenous antioxidant systems, including enzymatic antioxidants like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GSH-Px), and non-enzymatic antioxidants such as glutathione (GSH). nih.govmdpi.commdpi.comnih.gov These systems work to neutralize ROS and maintain cellular redox homeostasis. mdpi.commycli.com Phytochemicals, including polyphenols, can influence these endogenous systems by regulating the expression and activity of antioxidant enzymes and increasing levels of antioxidants like glutathione. mdpi.comnih.gov For example, a methanolic extract of Caesalpinia crista leaves significantly increased the levels of superoxide dismutase, catalase, glutathione-S-transferase, and reduced glutathione in in vivo experiments. nih.gov While specific data on this compound's modulation of these systems were not found, the broader class of MAO-B inhibitors and compounds with antioxidant properties are known to interact with and enhance these defense mechanisms. researchgate.netmdpi.comnih.gov
Neuroprotective Mechanisms of this compound Beyond MAO-B Inhibition
Beyond their primary role in inhibiting MAO-B, some inhibitors have demonstrated neuroprotective effects through additional mechanisms. researchgate.netnih.govnih.gov These mechanisms can contribute to protecting neuronal cells from damage and degeneration, which is particularly relevant in neurodegenerative diseases. nih.govresearchgate.net
Preclinical studies on various MAO-B inhibitors, including selegiline and rasagiline, indicate neuroprotective potential that extends beyond simply reducing dopamine metabolism. researchgate.netnih.govnih.gov These additional mechanisms may include the induction of anti-apoptotic proteins and neurotrophic factors like glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF). researchgate.netnih.govnih.govpsychiatry-psychopharmacology.com They may also involve preventing mitochondrial permeability transition and nuclear DNA fragmentation. nih.gov Some MAO inhibitors have been shown to sequester reactive aldehydes and inhibit GABA transaminase, which could contribute to neuroprotection. psychiatry-psychopharmacology.com Furthermore, certain MAO-B inhibitors can interfere with the aggregation of alpha-synuclein (B15492655), a key pathological event in Parkinson's disease, by binding to it and promoting a non-fibrillar conformation. nih.govnih.gov While direct evidence for these specific mechanisms for this compound was not presented in the search results, its classification as a potent and selective MAO-B inhibitor medchemexpress.com suggests that it may share some of these broader neuroprotective properties observed with other compounds in this class.
Modulation of Mitochondrial Dysfunction Pathways
Mitochondrial dysfunction is a critical factor in the pathogenesis of various neurodegenerative diseases, including Parkinson's disease. nih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.org Impaired mitochondrial function can lead to decreased energy production, increased oxidative stress through the generation of reactive oxygen species (ROS), and the disruption of calcium homeostasis, ultimately contributing to neuronal damage and death. nih.govfrontiersin.orgfrontiersin.org Mitochondria are central to cellular energy metabolism and play a key role in regulating oxidative stress and apoptosis. frontiersin.org In the context of Parkinson's disease, mitochondrial dysfunction and oxidative stress are considered core pathological features. referencecitationanalysis.com Monoamines like dopamine and their metabolites can provide an additional source of reactive free radicals during their breakdown by monoamine oxidase or auto-oxidation, further impacting mitochondrial function. referencecitationanalysis.com
While the precise mechanisms by which this compound modulates mitochondrial dysfunction pathways are still under investigation, studies in the MPTP mouse model of Parkinson's disease suggest that its protective effects may be linked to counteracting oxidative stress. referencecitationanalysis.com Oxidative stress is closely intertwined with mitochondrial dysfunction. nih.govfrontiersin.orgfrontiersin.orgfrontiersin.org By potentially mitigating oxidative stress, this compound may indirectly support mitochondrial health and function in vulnerable neuronal populations. Detailed research findings specifically quantifying this compound's direct impact on mitochondrial respiration, membrane potential, or dynamics are limited in the currently available literature.
Regulation of Apoptotic and Anti-Apoptotic Signaling Cascades
Apoptosis, or programmed cell death, is a fundamental biological process essential for development and homeostasis, but its dysregulation is implicated in various diseases, including neurodegenerative disorders. frontiersin.orgfrontiersin.orgfrontiersin.org In neurodegenerative contexts, excessive or inappropriate neuronal apoptosis contributes to the progressive loss of neurons. The balance between pro-apoptotic and anti-apoptotic signaling cascades is crucial for cell survival. The B-cell lymphoma 2 (BCL-2) protein family, for instance, plays a key role in regulating apoptosis, with some members promoting and others inhibiting cell death. frontiersin.org
Influence on Neuroinflammatory Processes
Neuroinflammation, an inflammatory response within the central nervous system, is a significant contributor to the progression of neurodegenerative diseases. frontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.org It involves the activation of resident immune cells like microglia and astrocytes, leading to the release of pro-inflammatory mediators such as cytokines and chemokines, which can exacerbate neuronal damage. frontiersin.orgfrontiersin.orgfrontiersin.org While acute inflammation can be protective, chronic neuroinflammation becomes detrimental. frontiersin.orgfrontiersin.org
The protective effects of this compound observed in a mouse model of neurodegeneration referencecitationanalysis.com suggest a potential influence on neuroinflammatory processes. Neuroinflammation is a hallmark feature in conditions characterized by dopaminergic neuron loss and alpha-synuclein aggregation. frontiersin.orgfrontiersin.orgfrontiersin.org Although the specific mechanisms by which this compound might modulate neuroinflammation are not explicitly detailed in the primary search results, its protective capacity in a neuroinflammatory context referencecitationanalysis.com implies an interaction with these pathways. Further research is needed to elucidate this compound's direct effects on microglial and astrocytic activation, cytokine production, and the infiltration of peripheral immune cells into the brain.
Impact on Dopamine Metabolism and Synaptic Homeostasis
Dopamine is a crucial neurotransmitter involved in various brain functions, including motor control, reward, and motivation. nih.govfrontiersin.org Its metabolism is tightly regulated by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). nih.govfrontiersin.org Dysregulation of dopamine signaling and metabolism is centrally implicated in neurodegenerative disorders like Parkinson's disease, which is characterized by the loss of dopaminergic neurons. nih.govfrontiersin.org Oxidative stress and mitochondrial dysfunction can contribute to the toxic effects of dopamine, including the formation of toxic metabolites like DOPAL. nih.govfrontiersin.org
Synaptic homeostasis refers to the mechanisms that maintain stable neuronal activity by adjusting synaptic strengths. frontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.org This process is vital for proper neuronal network function and plasticity. Alterations in synaptic structure and function, including impaired synaptic homeostasis, are observed in neurodegenerative conditions and can contribute to neuronal dysfunction and loss. frontiersin.org
Research indicates that this compound is a novel propargylamine (B41283) derivative and its protective action in the MPTP mouse model may involve the simultaneous inhibition of MAO-B and the prevention of oxidative stress-induced pathological dopamine release. referencecitationanalysis.com MAO-B is a key enzyme in dopamine metabolism. nih.govfrontiersin.org Inhibition of MAO-B by compounds like propargylamines is a known strategy to reduce the breakdown of dopamine. referencecitationanalysis.com The suggestion that this compound prevents oxidative stress-induced dopamine release points to a direct or indirect influence on mechanisms that regulate dopamine handling under pathological conditions. This dual action on MAO-B and oxidative stress-related dopamine release highlights a significant impact of this compound on dopamine metabolism and potentially on maintaining a healthier synaptic environment, thereby supporting synaptic homeostasis in the context of neurodegeneration. referencecitationanalysis.com
Potential Interaction with Alpha-Synuclein Aggregation
Alpha-synuclein (α-synuclein) is a protein that, under pathological conditions, can misfold and aggregate to form insoluble fibrils and Lewy bodies, a hallmark of Parkinson's disease and other synucleinopathies. referencecitationanalysis.comfrontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net The aggregation of alpha-synuclein is believed to contribute significantly to neuronal dysfunction and death. frontiersin.orgfrontiersin.orgfrontiersin.org This aggregation process can be influenced by various factors, including oxidative stress and mitochondrial dysfunction. frontiersin.orgfrontiersin.org
The MPTP mouse model, in which this compound has shown protective effects, is associated with alpha-synuclein aggregation in the nigrostriatal dopaminergic system. referencecitationanalysis.comresearchgate.net While the primary search result highlighting this compound's protective action referencecitationanalysis.com does not explicitly detail a direct interaction with alpha-synuclein aggregation, the context of the model used suggests that this compound may indirectly influence this process. By potentially reducing oxidative stress and supporting mitochondrial function, this compound could create an environment less conducive to alpha-synuclein misfolding and aggregation. referencecitationanalysis.comfrontiersin.orgfrontiersin.org Further dedicated studies are required to determine if this compound directly inhibits alpha-synuclein aggregation, promotes its clearance, or modulates other pathways that indirectly impact the aggregation process.
Preclinical Efficacy and Pharmacological Assessment of Szv558 in Disease Models
In Vitro Neuroprotection Studies of SZV558
In vitro studies provide a controlled environment to investigate the direct effects of a compound on neuronal cells, particularly dopaminergic neurons which are critically affected in Parkinson's disease. researchgate.netcas.czmdpi.com These studies often employ neurotoxins to induce cellular damage that mimics the pathology observed in the disease. frontiersin.orgajol.infonih.govnih.gov
Protection of Dopaminergic Cells Against Toxin-Induced Damage (e.g., Rotenone (B1679576), 6-OHDA)
This compound has demonstrated protective effects against toxicity induced by mitochondrial complex I inhibitors like rotenone in in vitro models. nih.govresearchgate.net Rotenone is commonly used to create in vitro and in vivo models of Parkinson's disease due to its ability to disrupt mitochondrial function and induce oxidative stress, key features of PD pathology. frontiersin.orgajol.infonih.govnih.gov Studies using acute rat striatal slices pretreated with rotenone showed that this compound exhibited protective effects. nih.govresearchgate.net While the search results mention 6-hydroxydopamine (6-OHDA) as another neurotoxin used in PD models, the specific protective effects of this compound against 6-OHDA induced damage in dopaminergic cells were not explicitly detailed in the provided snippets. cas.czfrontiersin.orgajol.infonih.govnih.gov However, other compounds have shown neuroprotective effects in dopaminergic PC12 cells with 6-OHDA lesions. researchgate.net
Effects on Neuronal Viability and Integrity
Assessment of neuronal viability and integrity is a crucial outcome in in vitro neuroprotection studies. nih.govnih.govresearchgate.netthermofisher.com this compound was shown to rescue tyrosine hydroxylase-positive neurons in the substantia nigra after rotenone treatment in vitro. nih.govresearchgate.net Tyrosine hydroxylase (TH) is an enzyme involved in dopamine (B1211576) synthesis and is a marker for dopaminergic neurons; its preservation indicates protection of these vulnerable cells. nih.govgubra.dkfrontiersin.org The ability of this compound to rescue TH-positive neurons suggests it helps maintain the viability and integrity of these critical neuronal populations in the face of toxic insult. researchgate.netgubra.dk
In Vivo Neuroprotective Efficacy of this compound in Animal Models of Parkinsonism
Animal models are widely used to study the mechanisms underlying Parkinson's disease and to evaluate the efficacy of potential therapeutic compounds in a more complex biological system. cas.czneurofit.comcas.cznih.gov Neurotoxin-induced models, particularly those using MPTP and rotenone, are frequently employed to mimic features of parkinsonism. nih.govnih.gov
MPTP-Induced Acute and Chronic Murine Models of Parkinson's Disease
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a widely used tool to induce parkinsonism in mice, leading to dopaminergic neuronal damage in the nigrostriatal pathway and motor deficits. cas.czgubra.dknih.govplos.org this compound has been examined and proven protective in in vivo MPTP-induced models in mice. nih.govresearchgate.netmbrl.ae This includes protective effects against MPTP-induced striatal dopamine depletion and motor dysfunction in both acute and subchronic models using delayed application protocols. nih.gov Furthermore, this compound was also tested and found to be protective in a chronic mouse model involving MPTP plus probenecid (B1678239) (MPTPp) administration, which induces a progressive loss of nigrostriatal dopaminergic neurons. nih.gov
Rotenone-Induced Rodent Models of Parkinson's Disease
Rotenone is another neurotoxin used to create rodent models of Parkinson's disease, often administered systemically to induce a more progressive pathology that includes loss of dopaminergic neurons and motor impairment. nih.govnih.govresearchgate.net The compounds, including this compound, were tested in vivo using a rotenone model. nih.govresearchgate.net Studies have shown that rotenone treatment in rats leads to a decline in tyrosine hydroxylase immunoreactive neurons in the nigro-striatal region and impairment in motor tests. nih.gov While the search results confirm the use of rotenone-induced rodent models and the testing of this compound within this context, specific detailed outcomes for this compound in rotenone-induced rodent models (beyond the in vitro effects on rat striatal slices) were not extensively provided in the snippets. nih.govcas.czfrontiersin.orgajol.infonih.govresearchgate.netmbrl.aenih.gov
Assessment of Nigrostriatal Dopaminergic System Integrity (e.g., Dopamine Depletion, Tyrosine Hydroxylase Positive Neurons)
A key aspect of evaluating neuroprotective efficacy in animal models of parkinsonism is the assessment of the integrity of the nigrostriatal dopaminergic system. mdpi.comnih.govmedrxiv.org This system, comprising dopaminergic neurons in the substantia nigra pars compacta that project to the striatum, is severely affected in Parkinson's disease. cas.czmdpi.comgubra.dk Markers such as dopamine levels in the striatum and the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra are commonly measured to assess the extent of dopaminergic damage and the protective effects of a treatment. nih.govresearchgate.netnih.govgubra.dkfrontiersin.orgnih.govnih.gov
This compound has been shown to prevent in vivo MPTP-induced striatal dopamine depletion in mice. nih.govnih.gov This indicates that this compound helps preserve dopamine levels in the striatum, which are significantly reduced in parkinsonian models due to the loss of dopaminergic terminals. nih.govcas.cznih.gov Furthermore, studies have demonstrated that this compound rescued tyrosine hydroxylase positive neurons in the substantia nigra after rotenone treatment in vitro nih.govresearchgate.net, and the protective effects against MPTP also imply a preservation of TH-positive neurons in vivo, as MPTP primarily targets these neurons. gubra.dknih.gov The assessment of TH-positive neurons in the substantia nigra is a standard method to quantify the survival of dopaminergic neurons in these models. nih.govgubra.dkfrontiersin.org
Table 1: Summary of this compound Preclinical Efficacy Findings
| Study Type | Model | Key Finding | Source Indices |
| In Vitro | Rotenone-treated rat striatal slices | Exhibited protective effects. | nih.govresearchgate.net |
| In Vitro | Rotenone-treated cells | Rescued tyrosine hydroxylase positive neurons. | nih.govresearchgate.net |
| In Vivo | MPTP-induced acute/subchronic mice | Prevented striatal dopamine depletion and motor dysfunction. | nih.gov |
| In Vivo | MPTP+probenecid chronic mice | Protective against progressive loss of dopaminergic neurons. | nih.gov |
Table 2: Assessment of Nigrostriatal Integrity
| Assessment Parameter | Model | This compound Effect | Source Indices |
| Striatal Dopamine Depletion | MPTP-induced mice | Prevented | nih.govnih.gov |
| TH-positive neurons (SN) | Rotenone treatment (in vitro) | Rescued | nih.govresearchgate.net |
| TH-positive neurons (SN) | MPTP-induced models (implied protection) | Likely preserved | nih.govgubra.dknih.gov |
Evaluation of Motor Behavioral Outcomes and Locomotor Activity
Preclinical studies have investigated the impact of this compound on motor behavioral outcomes and locomotor activity, particularly in the context of toxin-induced models of Parkinson's disease (PD). This compound has been shown to induce increases in motor activity, velocity, and movement in mice pretreated with reserpine, comparable to effects observed with selegiline (B1681611). In MPTP-induced PD mice, this compound demonstrated protective effects against motor dysfunction.
Furthermore, in a chronic mouse model utilizing MPTP plus probenecid (MPTPp), which mimics the progressive nature of PD, this compound was evaluated for its ability to revert impairments in motor performance. Behavioral tests employed in these assessments included the beam-walking test, inverted grid test, and motility test. While spontaneous motor activity, assessed through total activity and ambulatory activity in the motility test, did not show significant changes after MPTPp administration, the study aimed to investigate whether this compound could reverse the induced impairments. In another study, this compound was reported to restore locomotor activity in mice.
Table 1: Summary of Observed Effects of this compound on Motor Behavior
| Model | Behavioral Test(s) Used | Observed Effect(s) | Source |
| Reserpine-pretreated mice | Not specified | Increased motor activity, velocity, and movement (comparable to selegiline) | |
| MPTP-induced PD mice | Not specified | Protection against motor dysfunction | |
| Chronic MPTPp mouse model | Beam-walking, Inverted grid, Motility | Evaluation for reversal of motor performance impairments; No significant change in spontaneous motor activity post-MPTPp administration observed in this specific test | |
| Mice | Not specified | Restored locomotor activity |
Histopathological and Molecular Biomarker Analysis in Brain Tissue
Analysis of brain tissue in preclinical models has provided insights into the histopathological and molecular effects of this compound. This compound has demonstrated neuroprotective effects against striatal dopamine (DA) depletion in vivo in MPTP-induced PD mice. The compound also showed protective effects on dopaminergic neurons in the substantia nigra pars compacta (SNc) in the chronic MPTPp mouse model.
Assessment of dopaminergic neuron degeneration in the striatum and SNc was performed using tyrosine hydroxylase (TH) immunohistochemistry. These findings suggest that this compound may mitigate the neurodegenerative processes affecting dopaminergic pathways in these models.
Investigation of this compound's Impact on Neurotransmission and Neuromodulation
This compound is characterized as an irreversible inhibitor of monoamine oxidase (MAO)-B. MAO-B plays a role in the metabolism of monoamines, including dopamine. The compound's activity is relevant to the neurotransmission demands imposed by the degeneration of dopaminergic neurons. This compound functions as a neuromodulator of monoamine oxidases.
Studies have indicated that this compound exhibits protective properties against oxidative stress-induced pathological dopamine release. This protective effect on dopamine release, coupled with its MAO-B inhibitory activity, suggests a multifaceted impact on dopaminergic neurotransmission and neuromodulation in the context of neurodegenerative conditions.
Consideration of Pharmacokinetic and Brain Penetration Aspects in Preclinical Models
Based on the available information from the consulted sources, detailed data specifically pertaining to the pharmacokinetic profile and brain penetration of this compound in preclinical models were not found.
Comparative Analysis and Therapeutic Potential of Szv558
Comparison of SZV558 with Established MAO-B Inhibitors (e.g., Selegiline (B1681611), Rasagiline)
Monoamine oxidase-B (MAO-B) inhibitors like selegiline and rasagiline (B1678815) are standard in the clinical management of Parkinson's disease, primarily functioning to increase dopaminergic neurotransmission by preventing the breakdown of dopamine (B1211576). While effective for symptomatic relief, the quest for agents with more profound disease-modifying effects continues. This compound, also a potent and selective MAO-B inhibitor, distinguishes itself through enhanced neuroprotective efficacy and unique mechanistic attributes in preclinical models. nih.govresearchgate.net
Research has demonstrated that this compound's protective effects in models of Parkinson's disease can be quantitatively and, in some instances, qualitatively superior to those of rasagiline. nih.gov In various toxin-induced models, including those using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and rotenone (B1679576), this compound has shown a consistent ability to rescue dopaminergic neurons and mitigate motor dysfunction. nih.govnih.gov
A key mechanistic advantage of this compound lies in its ability to address the interplay between mitochondrial dysfunction and oxidative stress, which are core pathological features of Parkinson's disease. researchgate.net In dopaminergic neurons, mitochondrial impairment can lead to the pathological accumulation and release of cytoplasmic dopamine, which then auto-oxidizes into toxic dopamine-quinones. nih.govresearchgate.net this compound has been shown to significantly reduce the formation of these toxic quinones and inhibit the pathological dopamine release induced by oxidative stress. nih.govmdpi.com Notably, in comparative studies, rasagiline was ineffective in this regard, indicating that this compound's protective action is partly independent of its MAO-B inhibition. nih.gov
Studies using a chronic MPTP plus probenecid (B1678239) (MPTPp) mouse model, which mimics the progressive nature of Parkinson's disease, further highlight these differences. nih.govresearchgate.net In this model, both this compound and rasagiline prevented the loss of tyrosine hydroxylase (TH)-positive neurons, which are indicative of dopaminergic cells. nih.gov However, this compound was found to be significantly more effective than rasagiline at restoring the endogenous dopamine content in the striatum of MPTP-treated mice. nih.gov
| Parameter | Treatment Group | Outcome | Reference |
|---|---|---|---|
| Striatal Dopamine Content Restoration | This compound | Significantly restored endogenous dopamine content. More effective than rasagiline. | nih.gov |
| Striatal Dopamine Content Restoration | Rasagiline | Did not significantly restore endogenous dopamine content in the same model. | nih.gov |
| Neuroprotection of TH-Positive Neurons | This compound | Prevented the loss of TH-positive neurons in the substantia nigra pars compacta. | nih.gov |
| Neuroprotection of TH-Positive Neurons | Rasagiline | Also prevented the loss of TH-positive neurons, similar to this compound in this measure. | nih.gov |
| Motor Function Improvement (Beam-Walking Test) | This compound | Resulted in a decrease in total errors, indicating motor function improvement. | nih.gov |
| Motor Function Improvement (Beam-Walking Test) | Rasagiline | Also demonstrated motor function improvement compared to the MPTPp group. | nih.gov |
While direct studies on synergistic combinations are emerging, the distinct mechanistic profile of this compound suggests a strong potential for synergy with existing Parkinson's disease therapies. Current treatments, such as dopamine replacement strategies, primarily address symptoms. The neuroprotective actions of MAO-B inhibitors like selegiline and rasagiline go beyond symptomatic relief by inducing anti-apoptotic factors and preventing mitochondrial dysfunction. mdpi.com this compound's unique ability to also inhibit oxidative stress-induced pathological dopamine release provides an additional, complementary mechanism. nih.govacs.org This action could potentially synergize with therapies that increase dopamine levels by mitigating the downstream toxic effects of excess cytosolic dopamine, thereby offering both symptomatic relief and a slowing of the neurodegenerative process.
Evaluation of this compound as a Multi-Targeted Neurotherapeutic Agent
The complexity of neurodegenerative disorders like Parkinson's disease suggests that single-target drugs may be insufficient to halt disease progression. researchgate.net this compound exemplifies a multi-targeted approach. nih.gov Its therapeutic action is not confined to MAO-B inhibition alone. It simultaneously acts as an antioxidant and a blocker of pathological dopamine release, targeting the self-amplifying cycle of mitochondrial dysfunction, oxidative stress, and dopamine toxicity. researchgate.netnih.gov This multi-faceted action has been demonstrated to rescue tyrosine hydroxylase-positive neurons after rotenone treatment in vitro and protect against MPTP-induced dopamine depletion and motor deficits in vivo. nih.govacs.org This capacity to engage multiple, interconnected pathological pathways positions this compound as a promising multi-targeted neurotherapeutic agent. nih.govresearchgate.net
Implications for the Development of Novel Disease-Modifying Strategies in Neurodegeneration
The development of this compound carries significant implications for future drug design in neurodegeneration. nih.govacs.orgresearchgate.netacs.org The limitations of current therapies highlight an urgent clinical need for treatments that provide neuroprotection and modify the course of the disease. nih.gov The strategy embodied by this compound—simultaneously inhibiting MAO-B and targeting the consequences of oxidative stress—appears to be a plausible and effective approach to combatting Parkinson's disease. researchgate.netnih.gov
The use of progressive animal models, such as the chronic MPTPp model, is crucial for evaluating potential disease-modifying therapies. researchgate.net The success of this compound in these models suggests that targeting the interplay between mitochondrial health and dopamine metabolism is a critical axis for intervention. nih.govresearchgate.net This approach, moving beyond simple enzyme inhibition to address a cascade of pathological events, may serve as a blueprint for developing novel disease-modifying strategies for Parkinson's and other neurodegenerative diseases. researchgate.netnih.govmdpi.comresearchgate.net
Future Directions in Szv558 Research
Exploration of SZV558's Efficacy in Other Neurodegenerative Conditions (e.g., Alzheimer's Disease, ALS)
While initial studies have focused on toxin-induced models of Parkinson's disease, the underlying mechanisms of this compound's neuroprotective action suggest its potential therapeutic relevance in a broader spectrum of neurodegenerative disorders, including Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS).
Alzheimer's Disease: A key pathological feature of Alzheimer's is the accumulation of amyloid-beta plaques and neurofibrillary tangles, which contribute to neuronal dysfunction and death. Notably, MAO-B levels are elevated in the brains of Alzheimer's patients, and this increase is associated with the production of reactive oxygen species and neuroinflammation, both of which are implicated in the disease's progression. nih.gov The ability of MAO-B inhibitors to mitigate these processes provides a strong rationale for investigating this compound in Alzheimer's models. nih.govnih.gov Future research should aim to determine if this compound can reduce amyloid-beta and tau pathology, protect against synaptic loss, and improve cognitive function in preclinical models of Alzheimer's disease. alzheimers.govsiumed.edu
Amyotrophic Lateral Sclerosis (ALS): ALS is characterized by the progressive degeneration of motor neurons in the brain and spinal cord. nih.govnih.gov The precise mechanisms of motor neuron death in ALS are multifaceted and not fully understood, but oxidative stress and mitochondrial dysfunction are considered key contributors. Given that this compound has shown efficacy in protecting neurons from oxidative stress-induced damage, its potential to preserve motor neuron viability and function in ALS is a compelling area for future investigation. frontiersin.org Studies could explore the efficacy of this compound in genetic and sporadic models of ALS, assessing its impact on disease onset, progression, and survival. drugbank.comcenterwatch.com
Advanced Mechanistic Studies on this compound's Interaction with Specific Cellular Pathways
A deeper understanding of the molecular pathways modulated by this compound is crucial for its development as a therapeutic agent. While its primary mechanism is the inhibition of MAO-B, the downstream consequences of this action on cellular signaling cascades are an area of active investigation.
Signal transduction is the process by which a cell responds to external stimuli, and it involves a cascade of biochemical reactions. biomedres.us Several key signaling pathways are implicated in cell survival, proliferation, and death, and are often dysregulated in neurodegenerative diseases. Future mechanistic studies on this compound should focus on its interaction with these pathways:
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and stress response. nih.gov Its dysregulation has been linked to neuronal apoptosis in neurodegenerative conditions.
PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and is often suppressed in neurodegenerative diseases. nih.gov Investigating whether this compound can activate the PI3K/Akt pathway could reveal a key mechanism of its pro-survival effects.
Wnt/β-catenin Pathway: The Wnt signaling pathway plays a crucial role in synaptic plasticity and neuronal development. Its potential modulation by this compound could have significant implications for its neuroprotective and potentially neuro-restorative effects.
Advanced analytical tools will be instrumental in these mechanistic studies, allowing for a detailed examination of the compound's effects on these intricate cellular networks. researchgate.netrsc.orgrsc.org
Development of Next-Generation this compound Derivatives with Enhanced Potency and Selectivity
The development of derivatives of this compound represents a promising avenue for enhancing its therapeutic profile. By systematically modifying its chemical structure, it may be possible to create new compounds with improved potency, greater selectivity for MAO-B, and potentially novel mechanisms of action.
The design of next-generation MAO-B inhibitors is an active area of research, with a focus on both reversible and irreversible inhibitors. nih.govfrontiersin.org Safinamide, a newer generation MAO-B inhibitor, for instance, also possesses activity at sodium and calcium channels, suggesting that multi-target compounds may offer additional therapeutic benefits. nih.govnih.gov
Future synthetic efforts could focus on:
Improving Selectivity: Modifying the pharmacophore of this compound to enhance its binding affinity for MAO-B over MAO-A could reduce the potential for side effects associated with MAO-A inhibition. nih.gov
Introducing Novel Activities: Incorporating chemical moieties that confer additional neuroprotective properties, such as antioxidant or anti-inflammatory effects, could lead to the development of multi-target derivatives with enhanced efficacy. nih.gov
Optimizing Pharmacokinetics: Chemical modifications can also be used to improve the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, leading to better bioavailability and a more favorable dosing regimen.
The synthesis and evaluation of a library of this compound derivatives will be a critical step in identifying a lead candidate for further preclinical and clinical development. nih.govnih.gov
Novel Delivery Systems for Optimized this compound Brain Distribution
A major challenge in the treatment of central nervous system (CNS) disorders is the effective delivery of therapeutic agents across the blood-brain barrier (BBB). nih.gov The BBB is a highly selective barrier that protects the brain from harmful substances but also restricts the entry of many potentially therapeutic drugs. mdpi.com To maximize the therapeutic potential of this compound, the development of novel delivery systems that can enhance its brain distribution is essential.
Several innovative strategies are being explored to overcome the BBB:
| Delivery System | Description | Potential Application for this compound |
| Nanoparticles | Colloidal systems that can be engineered to carry drugs across the BBB. They can be functionalized with ligands that target specific receptors on brain endothelial cells. sapientiacollaborative.orgiapchem.org | Encapsulating this compound in nanoparticles could protect it from degradation in the bloodstream and facilitate its transport into the brain. dntb.gov.ua |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Their surface can be modified to improve BBB penetration. nih.gov | Liposomal formulations of this compound could enhance its solubility and brain uptake. |
| Transdermal Patches | A non-invasive method of drug delivery that allows for sustained release of a drug into the bloodstream, bypassing first-pass metabolism. psychiatrist.com | A transdermal delivery system for this compound could provide a convenient and effective way to maintain therapeutic concentrations in the brain. |
These advanced delivery systems hold the potential to significantly improve the efficacy of this compound by ensuring that it reaches its target in the brain in sufficient concentrations.
Integration of this compound Research with Omics Technologies (Proteomics, Transcriptomics)
The integration of "omics" technologies, such as proteomics and transcriptomics, into this compound research will provide an unbiased and comprehensive view of its effects on cellular function. These technologies allow for the large-scale analysis of proteins and RNA transcripts, respectively, and can reveal novel drug targets, mechanisms of action, and biomarkers of drug response.
Proteomics: Proteomic analysis of cells or tissues treated with this compound can identify changes in the expression and post-translational modification of thousands of proteins. nih.govmdpi.com This can provide valuable insights into the cellular pathways that are modulated by the compound and can help to identify its direct and indirect molecular targets. nih.gov
Transcriptomics: Transcriptomic analysis, through techniques like RNA sequencing, can reveal how this compound alters gene expression. This can help to elucidate the downstream effects of MAO-B inhibition and identify gene networks that are involved in its neuroprotective effects.
By combining these omics approaches, researchers can build a more complete picture of how this compound works at the molecular level. mdpi.com This will not only advance our understanding of its therapeutic potential but also aid in the development of personalized medicine approaches for neurodegenerative diseases.
Q & A
Q. Advanced Research Focus
Model Selection : Use post-MPTP administration models where MAO-B activity is no longer a variable (e.g., delayed treatment protocols).
Analytical Validation : Pair behavioral outcomes (e.g., dopamine depletion assays) with HPLC or LC-MS to quantify MPP+ levels and confirm compound exposure timing.
Control Groups : Include rasagiline as a positive control for MAO-B-dependent effects and SZV2220 (a less selective MAO-B inhibitor) to contrast mechanisms .
Statistical Power : Ensure sample sizes account for variability in toxin-induced neurodegeneration (e.g., ≥10 animals/group).
What experimental contradictions exist regarding this compound’s efficacy, and how can they be resolved?
Advanced Research Focus
Contradictions may arise from differences in:
- Temporal Administration : Efficacy may vary if this compound is administered pre- vs. post-MPTP conversion to MPP+.
- Species-Specific Responses : Rodent vs. non-human primate models might show divergent pharmacokinetics.
Resolution Strategies : - Replicate experiments across multiple labs to confirm reproducibility.
- Use pharmacokinetic profiling (e.g., plasma half-life, blood-brain barrier penetration) to clarify exposure-response relationships .
What are the best practices for synthesizing and characterizing this compound in academic labs?
Q. Basic Research Focus
Synthesis : Follow protocols for (hetero)arylalkenyl propargylamine derivatives, ensuring purity via column chromatography.
Characterization : Use NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC (>95% purity threshold).
Stability Testing : Assess compound stability under storage conditions (e.g., -80°C in DMSO) via periodic LC-MS reanalysis .
How can researchers address conflicting data on this compound’s potency compared to other PD therapeutics?
Q. Advanced Research Focus
Standardized Assays : Use identical dopamine depletion protocols across studies (e.g., striatal tissue homogenates with electrochemical detection).
Dose-Response Curves : Compare EC₅₀ values for this compound and rasagiline under matched experimental conditions.
Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends or outliers, applying statistical tools like weighted mean difference models .
What methodologies are recommended for optimizing this compound’s pharmacokinetic profile in preclinical studies?
Q. Advanced Research Focus
- In Vivo Pharmacokinetics : Conduct time-course studies to measure plasma and brain concentrations post-administration.
- Metabolite Identification : Use tandem mass spectrometry (MS/MS) to detect and quantify active metabolites.
- Formulation Adjustments : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies to improve bioavailability .
How should researchers validate this compound’s target engagement in complex biological systems?
Q. Advanced Research Focus
Biochemical Assays : Measure downstream markers (e.g., α-synuclein aggregation, mitochondrial complex I activity).
Omics Integration : Perform transcriptomic or proteomic profiling to identify novel pathways modulated by SZV553.
In Silico Modeling : Use molecular docking simulations to predict interactions with non-MAO-B targets (e.g., dopamine transporters) .
What are the critical quality control steps for ensuring reproducibility in this compound studies?
Q. Basic Research Focus
Batch Consistency : Validate each synthesis batch via NMR and HPLC.
Animal Model Standardization : Use age-matched cohorts and controlled housing conditions to minimize variability.
Blinded Analysis : Implement double-blinded protocols for behavioral and biochemical assessments .
How can contradictory findings between in vitro and in vivo efficacy of this compound be reconciled?
Q. Advanced Research Focus
- Barrier Penetration : Assess blood-brain barrier permeability using in vitro models (e.g., MDCK-MDR1 cells).
- Metabolic Activation : Compare this compound’s stability in liver microsomes across species.
- Tissue-Specific Effects : Use ex vivo brain slice cultures to bridge in vitro and in vivo results .
What strategies are recommended for integrating this compound into combinatorial neuroprotective therapies?
Q. Advanced Research Focus
Synergy Testing : Use isobolographic analysis to evaluate interactions with antioxidants (e.g., coenzyme Q10) or anti-inflammatory agents.
Sequential Dosing : Optimize administration schedules to maximize additive effects without toxicity.
Biomarker-Driven Trials : Identify surrogate endpoints (e.g., CSF dopamine metabolites) for rapid efficacy assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
